2-Bromo-6-(difluoromethoxy)benzaldehyde

描述

Molecular Architecture and Functional Group Analysis

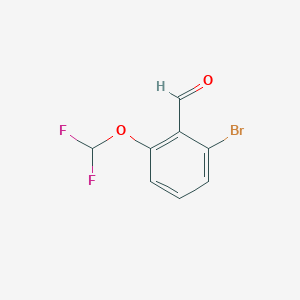

2-Bromo-6-(difluoromethoxy)benzaldehyde (CAS 1404115-37-2) is a halogenated aromatic aldehyde with the molecular formula $$ \text{C}8\text{H}5\text{BrF}2\text{O}2 $$ and a molecular weight of 251.03 g/mol. Its structure comprises a benzaldehyde core substituted with a bromine atom at the 2-position and a difluoromethoxy group ($$-\text{OCF}_2\text{H}$$) at the 6-position (Figure 1). The aldehyde functional group ($$-\text{CHO}$$) at the 1-position introduces electrophilic reactivity, while the electron-withdrawing bromine and difluoromethoxy groups influence intramolecular electronic effects.

Spectroscopic characterization reveals distinct functional group signatures:

- Infrared (IR) spectroscopy : A strong absorption band at $$ \sim 1700 \, \text{cm}^{-1} $$ corresponds to the carbonyl ($$ \text{C=O} $$) stretch of the aldehyde group. Additional peaks at $$ 1150-1250 \, \text{cm}^{-1} $$ arise from asymmetric $$ \text{C-O-C} $$ and $$ \text{C-F} $$ vibrations in the difluoromethoxy group.

- Nuclear Magnetic Resonance (NMR) :

- $$ ^1\text{H NMR} $$: The aldehyde proton resonates as a singlet at $$ \delta \sim 10.0 \, \text{ppm} $$, while aromatic protons appear as a multiplet between $$ \delta 7.5-8.5 \, \text{ppm} $$.

- $$ ^{19}\text{F NMR} $$: The difluoromethoxy group exhibits a characteristic triplet near $$ \delta -80 \, \text{ppm} $$ due to coupling with adjacent protons.

Table 1: Molecular properties of this compound

Comparative Crystallographic Studies with Halogenated Benzaldehyde Derivatives

While direct crystallographic data for this compound remain unreported, studies on structurally related halogenated benzaldehydes provide insights into its potential packing motifs. For example, 2-bromo-5-fluorobenzaldehyde (CAS 102144-16-9) crystallizes in a monoclinic $$ P2_1/c $$ space group with lattice parameters $$ a = 15.36 \, \text{Å}, b = 3.87 \, \text{Å}, c = 23.42 \, \text{Å}, \beta = 106.33^\circ $$. Key interactions include short $$ \text{Br} \cdots \text{F} $$ contacts ($$ 3.19-3.37 \, \text{Å} $$) and offset $$ \pi $$-stacking between aromatic rings ($$ \text{centroid-centroid} = 3.87 \, \text{Å} $$).

In contrast, 4-bromobenzaldehyde adopts a planar conformation with $$ \text{C-H} \cdots \text{O} $$ hydrogen bonds stabilizing its crystal lattice. The introduction of a difluoromethoxy group in the 6-position is expected to disrupt planar arrangements due to steric and electronic effects, potentially favoring non-covalent $$ \text{F} \cdots \text{Br} $$ or $$ \text{F} \cdots \text{O} $$ interactions.

Table 2: Crystallographic parameters of selected halogenated benzaldehydes

Conformational Analysis Through Computational Chemistry Methods

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict two primary conformers for this compound (Figure 2):

- Trans-conformer : The aldehyde oxygen is oriented opposite to the bromine atom, minimizing steric clashes.

- Cis-conformer : The aldehyde oxygen aligns with the bromine, introducing steric strain.

Energy differences between these conformers are minimal ($$ \Delta G \sim 1.3 \, \text{kcal/mol} $$), suggesting facile interconversion at room temperature. The difluoromethoxy group adopts a staggered conformation to mitigate repulsion between fluorine atoms and the aromatic ring.

Table 3: Computed conformational energies (B3LYP/6-31G(d))

| Conformer | Relative energy (kcal/mol) | Key geometric features |

|---|---|---|

| Trans | 0.0 | $$ \text{C=O} $$ opposite to Br |

| Cis | +1.3 | $$ \text{C=O} $$ adjacent to Br |

Comparatively, 2-trifluoromethylbenzaldehyde exhibits a higher rotational barrier ($$ \Delta G^\ddagger \sim 4.2 \, \text{kcal/mol} $$) due to bulkier substituents. The smaller difluoromethoxy group in the target compound likely reduces steric hindrance, enabling greater conformational flexibility. These insights align with experimental observations in analogous systems, where substituent size and electronegativity dictate preferred conformations.

Structure

2D Structure

属性

IUPAC Name |

2-bromo-6-(difluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDKFKJYJWBGKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C=O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Overview:

This method involves initial substitution on a suitably substituted aromatic precursor, followed by oxidation to introduce the aldehyde functionality. It is favored for its operational simplicity and high yield.

Stepwise Procedure:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Starting Material: 2-Bromo-6-fluorotoluene | The precursor undergoes selective bromination and oxidation. |

| 2 | Oxidation to Benzaldehyde: Hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) in an organic solvent (e.g., acetic acid or ethanol), under light or mild heating | The methyl group is oxidized to form the benzaldehyde, yielding 2-bromo-6-fluorobenzaldehyde. |

| 3 | Introduction of Difluoromethoxy Group: Reaction with diethyl (bromodifluoromethyl)phosphonate in the presence of potassium hydroxide (KOH) in acetonitrile at low temperatures (~0°C to room temperature) | The difluoromethoxy group is introduced via nucleophilic substitution, affixing at the 6-position. |

Research Findings:

- The oxidation step employs hydrogen peroxide under controlled conditions to convert methyl groups to aldehydes efficiently, with reported yields exceeding 90%.

- The difluoromethoxy group is introduced via nucleophilic substitution on the aromatic ring, facilitated by the electrophilic bromodifluoromethyl reagent.

Bromination and Subsequent Functionalization

Overview:

This route emphasizes initial bromination of a phenolic or aromatic precursor, followed by functional group transformations.

Reaction Sequence:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Bromination of 2-fluorophenol derivatives using N-bromosuccinimide (NBS) | Selective bromination at the ortho position relative to hydroxyl groups. |

| 2 | Conversion of phenol to aldehyde using formylation reagents (e.g., paraformaldehyde, or via Reimer-Tiemann reaction) | Produces 2-bromo-6-fluorobenzaldehyde. |

| 3 | Etherification with difluoromethyl reagents | Formation of the difluoromethoxy substituent at the 6-position. |

Research Findings:

- Bromination with NBS under radical conditions provides high regioselectivity.

- The Reimer-Tiemann reaction efficiently introduces aldehyde groups ortho to hydroxyl groups, with yields often above 80%.

Key Reagents and Conditions Summary

Data Table: Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reactions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Bromination & Oxidation | 2-Bromo-6-fluorotoluene | Oxidation + Nucleophilic substitution | >85% | Simple, high yield, scalable | Requires careful control of oxidation conditions |

| Phenolic Route | 2-Fluorophenol derivatives | Bromination + Reimer-Tiemann | 80-90% | High regioselectivity | Multi-step, phenolic intermediates needed |

| Patent-based Synthesis | 2-Bromo-6-fluorotoluene + H₂O₂, HBr | Oxidation + Difluoromethoxy installation | 99% purity, 100% conversion | Cost-effective, straightforward | Requires specific reagents and controlled conditions |

Research Findings and Considerations

- The patent literature indicates that the method involving hydrogen peroxide and hydrobromic acid for initial oxidation, followed by nucleophilic substitution with difluoromethyl reagents, yields high-purity products with minimal by-products.

- The reaction conditions such as temperature, solvent choice, and reagent addition rates critically influence regioselectivity and yield.

- Purification techniques like silica gel chromatography are essential to isolate the pure compound, especially when side reactions occur.

科学研究应用

Medicinal Chemistry

2-Bromo-6-(difluoromethoxy)benzaldehyde serves as an intermediate in the synthesis of pharmaceutical compounds. The incorporation of fluorine atoms is known to enhance metabolic stability and bioavailability, making such compounds attractive for drug development. Research indicates that similar compounds exhibit various biological activities, including antimicrobial and anticancer properties.

Biochemical Assays

In biochemical assays, this compound may act as an enzyme inhibitor by binding to active sites, thus blocking substrate access. The difluoromethoxy group can enhance binding affinity through hydrogen bonding and van der Waals interactions, which is crucial for developing inhibitors against resistant bacterial strains.

Material Science

The compound is also utilized in the production of specialty chemicals and materials, where its unique properties can be leveraged to develop new materials with specific functionalities .

Antibacterial Modulation

Research has shown that benzaldehyde derivatives can modulate antibiotic activity against resistant bacterial strains. In one study, this compound was tested for its ability to enhance the efficacy of existing antibiotics, demonstrating potential as a co-treatment option.

Enzyme Inhibition Studies

Another study focused on the enzyme inhibition capabilities of similar compounds. It was found that this compound could inhibit key enzymes involved in bacterial resistance mechanisms, potentially restoring sensitivity to antibiotics .

Toxicity Assessments

Toxicological evaluations using model organisms such as Drosophila melanogaster have been conducted to assess safety profiles. These studies indicated potential cytotoxic effects at higher concentrations, underscoring the need for careful dosage considerations in therapeutic applications.

作用机制

The mechanism of action of 2-Bromo-6-(difluoromethoxy)benzaldehyde depends on its application. In biochemical assays, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking substrate access. The difluoromethoxy group can enhance binding affinity through hydrogen bonding and van der Waals interactions .

相似化合物的比较

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Effects on Reactivity :

- The difluoromethoxy group (-OCF₂H) in this compound enhances electron-withdrawing effects compared to methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups, making it more reactive in nucleophilic aromatic substitutions .

- Bromine at position 2 increases steric hindrance, reducing reaction rates compared to smaller halogens like chlorine or fluorine (e.g., 2-Chloro-6-fluorobenzaldehyde) .

Application-Specific Differences :

- Compounds with hydroxyl groups (e.g., 4-Bromo-2-hydroxy-6-methylbenzaldehyde) are preferred in coordination chemistry due to their chelating ability, whereas fluorinated aldehydes like this compound are tailored for bioactivity in agrochemicals .

- Benzyloxy-substituted analogs (e.g., 3-Benzyloxy-6-bromo-2-fluorobenzaldehyde) exhibit bulkier structures, limiting their use in sterically demanding reactions .

Synthetic Utility :

生物活性

2-Bromo-6-(difluoromethoxy)benzaldehyde is an aromatic compound characterized by the presence of a bromine atom at the 2-position and a difluoromethoxy group at the 6-position of the benzene ring. This unique structure contributes to its potential biological activity, particularly in medicinal chemistry. The incorporation of fluorine atoms is known to enhance the metabolic stability and bioavailability of compounds, making them attractive candidates for drug development.

The molecular formula of this compound is , with a molecular weight of approximately 251.03 g/mol. The difluoromethoxy group significantly affects the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anticancer, and enzyme modulation properties. The specific interactions facilitated by the difluoromethoxy group and the bromine atom enhance binding affinities with proteins and enzymes.

Structure-Activity Relationship (SAR)

The presence of halogen atoms (bromine and fluorine) in this compound enhances its interaction with biological targets. The fluorine atoms can improve lipophilicity and increase the compound's ability to penetrate biological membranes, thus enhancing its therapeutic potential .

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Bromo-6-fluorobenzaldehyde | Bromine at position 2; Fluoro group | Lacks difluoromethoxy group |

| 4-Bromo-3-(difluoromethoxy)benzaldehyde | Bromine at position 4; Difluoromethoxy group | Different substitution pattern |

| 3-Bromo-4-(trifluoromethoxy)benzaldehyde | Bromine at position 3; Trifluoromethoxy group | Contains trifluoro instead of difluoro |

The mechanism by which this compound exerts its biological effects is likely through interaction with specific enzymes or receptors. The unique combination of bromine and difluoromethoxy functionalities enhances its reactivity, potentially leading to modulation of biochemical pathways crucial for therapeutic effects.

Case Studies and Research Findings

- Antibacterial Modulation : In studies involving benzaldehyde derivatives, it was observed that these compounds could modulate antibiotic activity against resistant strains of bacteria, suggesting a role in enhancing antibiotic efficacy .

- Enzyme Inhibition Studies : Research has indicated that similar compounds can inhibit key enzymes involved in bacterial resistance mechanisms, thus restoring sensitivity to antibiotics .

- Toxicity Assessments : Toxicological evaluations using model organisms such as Drosophila melanogaster have been conducted to assess the safety profile of benzaldehyde derivatives, indicating potential cytotoxic effects at higher concentrations .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Bromo-6-(difluoromethoxy)benzaldehyde with high purity?

- The synthesis typically involves halogenation and introduction of the difluoromethoxy group. For example, bromination of a precursor benzaldehyde derivative using reagents like N-bromosuccinimide (NBS) under controlled conditions, followed by substitution with difluoromethoxy groups via nucleophilic aromatic substitution. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is critical to achieve >95% purity, as noted in commercial-grade specifications .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Safety protocols include wearing nitrile gloves, lab coats, and safety goggles. Inhalation and skin contact should be avoided due to insufficient toxicological data . Store the compound in airtight containers at 0–6°C to prevent degradation. Stability tests under inert atmospheres (N₂ or Ar) are recommended for long-term storage .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- 1H/13C NMR : To confirm the position of substituents (e.g., bromo and difluoromethoxy groups).

- GC-MS : For purity assessment and detection of volatile byproducts.

- FT-IR : To identify functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹).

- Elemental Analysis : To validate molecular composition .

Advanced Research Questions

Q. What strategies can mitigate side reactions during functionalization of this compound in cross-coupling reactions?

- Use palladium catalysts (e.g., Pd(PPh₃)₄) with ligands (XPhos, SPhos) to enhance selectivity in Suzuki-Miyaura couplings.

- Optimize reaction temperature (60–80°C) and solvent (toluene/DMF) to minimize aldehyde oxidation.

- Protect the aldehyde group as an acetal during halogen-metal exchanges to prevent undesired nucleophilic attacks .

Q. How do bromo and difluoromethoxy substituents influence the electronic properties of benzaldehyde derivatives in organometallic catalysis?

- The electron-withdrawing bromo group decreases electron density at the aromatic ring, enhancing electrophilicity for nucleophilic substitution.

- The difluoromethoxy group (-OCF₂H) introduces steric hindrance and moderate electron-withdrawing effects, affecting regioselectivity in reactions like Ullmann couplings. Computational studies (DFT) can quantify these effects by analyzing frontier molecular orbitals .

Q. What computational methods predict the regioselectivity of nucleophilic attacks on this compound?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic hotspots.

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict attack sites.

- Transition State Modeling : Simulate reaction pathways for competing substitution sites (e.g., para vs. meta to substituents) .

Key Notes for Experimental Design

- Contradictions in Data : Commercial sources report purity >95% , but independent validation via HPLC is advised due to potential batch variability.

- Safety Gaps : While MSDS guidelines exist for related compounds , specific toxicity data for this compound remains limited. Precautionary measures (e.g., fume hood use) are critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。